molecular formula C2H4O4 B583587 2-oxoacetic acid;hydrate CAS No. 1391053-99-8

2-oxoacetic acid;hydrate

Cat. No.: B583587
CAS No.: 1391053-99-8
M. Wt: 94.035
InChI Key: MOOYVEVEDVVKGD-AWQJXPNKSA-N
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Description

2-oxoacetic acid;hydrate is a stable isotope-labeled compound of glyoxylic acid, where two carbon atoms are replaced with carbon-13 isotopes. This compound is widely used in various scientific research fields due to its unique properties and isotopic labeling, which allows for precise tracking and analysis in metabolic studies.

Chemical Reactions Analysis

Types of Reactions: Glyoxylic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-oxoacetic acid;hydrate is used in a wide range of scientific research applications, including:

Mechanism of Action

Glyoxylic acid exerts its effects through various biochemical pathways. It acts as an intermediate in the glyoxylate cycle, which is crucial for the metabolism of fatty acids in microorganisms. The compound interacts with enzymes such as malate synthase and isocitrate lyase, facilitating the conversion of isocitrate to glyoxylate and succinate . This cycle replenishes the tricarboxylic acid cycle during growth on fatty acid substrates .

Comparison with Similar Compounds

  • Acetic Acid
  • Glycolic Acid
  • Oxalic Acid
  • Formic Acid

Comparison: Glyoxylic acid is unique due to its bifunctional nature, possessing both aldehyde and carboxylic acid functional groups. This allows it to participate in a wider range of chemical reactions compared to similar compounds like acetic acid and formic acid, which only have a single functional group . Additionally, the isotopic labeling in 2-oxoacetic acid;hydrate provides an advantage in research applications, allowing for more precise tracking and analysis in metabolic studies.

Biological Activity

2-Oxoacetic acid, commonly known as glyoxylic acid, is a significant compound in various biological processes. This article delves into its biological activity, metabolic pathways, and potential applications, supported by relevant research findings and data tables.

Chemical Formula: C₂H₂O₃
Molecular Weight: 74.04 g/mol
CAS Number: 298-12-4
Synonyms: Glyoxylic acid, oxoacetic acid, glyoxylic acid hydrate

Biological Role

Glyoxylic acid plays a crucial role as an intermediate in the glyoxylate cycle , which allows certain organisms (bacteria, fungi, and plants) to convert fatty acids into carbohydrates. This cycle is vital for energy production and metabolism in these organisms. Additionally, glyoxylic acid is involved in photorespiration , a process that helps regenerate carbon dioxide and remove toxic compounds during photosynthesis.

Metabolic Pathways

Glyoxylic acid is produced through two primary pathways:

  • Oxidation of Glycolate : Occurs in peroxisomes where glycolate is oxidized to glyoxylic acid.
  • Catabolism of Hydroxyproline : Takes place in mitochondria, where hydroxyproline is broken down into glyoxylic acid.

Once formed, glyoxylic acid can be further metabolized into various compounds such as glycine or oxalate through enzymatic reactions involving specific enzymes like alanine:glyoxylate aminotransferase (AGAT) and glycolate oxidase .

Biological Activity and Effects

Research indicates several biological activities associated with glyoxylic acid:

  • Lymphocyte Proliferation : Studies have shown that glyoxylic acid can enhance lymphocyte proliferation by approximately threefold at certain concentrations (EC3 calculated at 5.05%) .
  • Diabetes Marker : Elevated levels of glyoxylic acid have been linked to Type II diabetes, suggesting its potential as a biomarker for the disease .
  • Toxicological Profile : While glyoxylic acid exhibits low acute oral toxicity (LD50 reported at 2528 mg/kg), it poses risks for serious eye damage and potential respiratory irritation upon inhalation .

Case Studies

Several studies highlight the biological implications of glyoxylic acid:

  • Diabetes Research : A study found significantly increased levels of glyoxylate in patients later diagnosed with Type II diabetes, indicating its role in the disease's pathology .
  • Skin Sensitization Tests : In vivo studies demonstrated that while glyoxylic acid does not cause skin irritation, it may lead to serious eye damage based on OECD guidelines .

Applications in Pharmaceutical and Industrial Fields

Glyoxylic acid derivatives are being explored for their pharmaceutical potential due to their varied biological activities. They may serve as intermediates in drug synthesis or as agents with specific pharmacological properties . Additionally, glyoxylic acid functions as a pH adjuster in industrial applications, helping maintain desired acidity levels in formulations .

Summary of Findings

Property/ActivityDescription
Chemical Structure C₂H₂O₃
Role in Glyoxylate Cycle Converts fatty acids to carbohydrates
Lymphocyte Proliferation 3-fold increase at specific concentrations
Diabetes Association Elevated levels linked to Type II diabetes
Toxicity Profile Low acute toxicity; serious eye damage potential
Industrial Use pH adjuster in formulations

Properties

IUPAC Name

2-oxoacetic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O3.H2O/c3-1-2(4)5;/h1H,(H,4,5);1H2/i1+1,2+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOOYVEVEDVVKGD-AWQJXPNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH](=O)[13C](=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

94.036 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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